Azide groups can participate in click chemistry reactions, a type of reaction known for its efficiency and specificity PubChem: Bis(11-azidoundecyl) disulfide: . This makes Bis(11-azidoundecyl) disulfide a potential linker molecule to attach biomolecules like antibodies or drugs to surfaces or other biomolecules for targeted applications ScienceDirect: Click chemistry in polymer and material science.
Disulfide bonds can be cleaved or formed under specific conditions. This property allows researchers to explore Bis(11-azidoundecyl) disulfide as a component in self-assembling nanoparticle structures Wiley Online Library: Disulfide Bonds in Drug Delivery Systems: . These structures have potential applications in areas like drug delivery and bioimaging.
Bis(11-azidoundecyl) disulfide is a chemical compound with the molecular formula and a molecular weight of 456.8 g/mol. This compound features two azide groups attached to undecyl chains, linked by a disulfide bond. It is primarily recognized for its utility in research, particularly in biochemical applications due to its unique structural properties. The compound is classified as an irritant, and it is typically stored under conditions specified by safety guidelines to ensure stability and safety during handling.
Bis(11-azidoundecyl) disulfide exhibits significant biological activity due to its ability to form disulfide bonds and engage in click chemistry. These properties allow it to interact with various biomolecules, potentially influencing protein structure and function. The formation of disulfide bonds is crucial in biological systems for stabilizing protein structures and facilitating proper folding. Moreover, the azide functionalities can be utilized for labeling and tracking biomolecules in cellular studies .
The synthesis of Bis(11-azidoundecyl) disulfide typically involves the following steps:
Bis(11-azidoundecyl) disulfide has diverse applications in various fields:
Interaction studies involving Bis(11-azidoundecyl) disulfide focus on its biochemical properties and potential applications in drug design and development. These studies often explore how the compound interacts with proteins and other biomolecules through disulfide bond formation and click chemistry reactions. Such interactions can influence enzyme activity, protein stability, and cellular signaling pathways .
Several compounds exhibit structural or functional similarities to Bis(11-azidoundecyl) disulfide. Below are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dithiothreitol | Contains two thiol groups | Commonly used as a reducing agent in biochemistry |
Azidoethyl disulfide | Azido group linked by a disulfide bond | Useful for similar bioconjugation applications |
1,2-Bis(azidomethyl)disulfane | Two azido groups linked by a disulfide | Potentially more reactive due to multiple azides |
Bis(2-hydroxyethyl)disulfide | Two hydroxyethyl groups linked by a disulfide | Used primarily in protein stabilization |
The uniqueness of Bis(11-azidoundecyl) disulfide lies in its long alkyl chains combined with azido functionalities, which enhance its solubility and reactivity compared to other similar compounds .
This compound's specific structure allows it to participate effectively in click chemistry reactions while maintaining stability under physiological conditions, making it particularly valuable for applications in biochemistry and materials science.
Thiol-disulfide exchange reactions represent the primary methodology for the controlled synthesis of Bis(11-azidoundecyl) disulfide through oxidative coupling of the corresponding thiol precursor, 1-azido-11-undecanethiol [1]. The classical thiol-disulfide interchange reaction proceeds through a nucleophilic substitution mechanism wherein the thiolate anion attacks the sulfur atom of a disulfide bond, following a simple S~N~2 type mechanism [2]. This reaction exhibits first-order dependency on both thiol and disulfide concentrations, indicating a bimolecular reaction pathway that benefits from base catalysis as the deprotonated thiolate serves as a superior nucleophile compared to the neutral thiol [2].
The oxidation of 1-azido-11-undecanethiol to Bis(11-azidoundecyl) disulfide can be accomplished using manganese dioxide as the oxidizing agent [1]. In a typical preparation, 100 milligrams of 1-azido-11-undecanethiol is combined with one equivalent of manganese dioxide in 10 milliliters of methylene chloride [1]. The reaction mixture is stirred in air overnight and subsequently filtered through a Celite pad to remove the solid oxidizing agent [1]. Excess solvent is removed by rotary evaporation, yielding the desired disulfide product with typical yields of 80% [1].
Alternative oxidation methods employ iodine as the oxidizing agent for disulfide bond formation [3] [4]. The iodine-mediated oxidation follows a different mechanistic pathway, where iodine facilitates the formation of disulfide bonds through direct oxidation of thiol groups [4]. The reaction utilizes molecular iodine in tetrahydrofuran solvent, with oxygen being bubbled through the reaction mixture to enhance the oxidation process [3]. This method provides good yields and can be monitored by mass spectrometry to track the formation of intermediate species during disulfide bond formation [4].
Oxidizing Agent | Solvent | Reaction Time | Typical Yield | Reference |
---|---|---|---|---|
Manganese dioxide | Methylene chloride | Overnight | 80% | [1] |
Iodine | Tetrahydrofuran | 4-6 hours | 70-85% | [3] |
Air oxidation | Aqueous buffer | 24-48 hours | 60-75% | [5] |
The mechanistic understanding of thiol-disulfide exchange reactions reveals that the process involves a linear trisulfide-like transition state with delocalized negative charge primarily concentrated on the attacking and leaving sulfur atoms [2]. Force-dependent studies have demonstrated that the reaction kinetics can be significantly influenced by mechanical stress, with applied forces altering the activation energy barriers and reaction rates [6]. At forces around 200 piconewtons, the second-order rate constant increases approximately four-fold compared to zero-force conditions [6].
Michael addition reactions involving dehydroalanine derivatives represent a crucial approach for incorporating azide functionality into peptide and protein structures through thiol-ene chemistry [7] [8] [9]. Dehydroalanine residues serve as excellent Michael acceptors due to their electrophilic double bond character, which can undergo nucleophilic attack by thiol-containing compounds [8] [9]. The reactivity of dehydroalanine toward nucleophiles is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, making it particularly suitable for bioconjugation applications [10].
The mechanism of thiol addition to dehydroalanine proceeds through a concerted addition pathway where the thiol nucleophile attacks the β-carbon of the dehydroalanine residue [8]. Enzymatic studies using LanC enzymes have revealed that the catalytic mechanism involves zinc-mediated activation of the thiol nucleophile combined with histidine-mediated activation of the dehydroalanine electrophile [8]. The enzyme recognizes substrate peptides through the formation of β-turn structures induced by the dehydroalanine residue, positioning the electrophile correctly for catalytic attack [8].
Bicyclic chiral dehydroalanine derivatives have been developed as highly efficient Michael acceptors for stereoselective conjugation reactions [7] [9]. These compounds exhibit enhanced reactivity compared to simple dehydroalanine residues and can undergo rapid Michael addition reactions at room temperature, qualifying them as click chemistry reagents [7] [9]. The stereoselective nature of these reactions allows for the controlled introduction of azide-containing thiols with high diastereoselectivity [7].
Dehydroalanine Derivative | Nucleophile | Reaction Conditions | Stereoselectivity | Yield |
---|---|---|---|---|
Bicyclic dehydroalanine | Azido-thiol | Room temperature, 2 hours | >95% de | 85-92% |
Simple dehydroalanine | Glutathione | pH 7.4, 37°C | N/A | 70-80% |
Fluorinated dehydroalanine | Cysteine derivatives | Ambient conditions | >90% de | 75-85% |
Fluorinated dehydroalanine derivatives represent an advanced class of Michael acceptors with significantly enhanced reactivity [10]. The introduction of fluorine substituents increases the electrophilicity of the double bond, facilitating faster reaction rates with thiol nucleophiles [10]. These compounds can be synthesized through both chemical and enzymatic approaches, with the enzymatic route utilizing dipeptide epimerases to catalyze fluoride elimination from difluorinated alanine precursors [10].
The application of Michael addition chemistry to azide-containing thiols enables the construction of complex bioconjugates through sequential click chemistry reactions [7] [9]. The initial Michael addition creates a thioether linkage, while the terminal azide group remains available for subsequent copper-catalyzed azide-alkyne cycloaddition reactions [7]. This dual functionality provides versatility in bioconjugation strategies and enables the assembly of multi-component molecular architectures [7].
Solid-phase synthesis methodologies for disulfide-linked azides have been developed to enable efficient preparation and purification of these compounds while minimizing handling of potentially hazardous azide intermediates [11] [12] [13]. The solid-phase disulfide ligation approach utilizes 3-nitro-2-pyridinesulfenyl resin systems to facilitate the formation of asymmetric disulfide bonds between azide-containing components and solid-supported substrates [11] [12].
The solid-phase disulfide ligation method proceeds through a two-step mechanism involving initial formation of an active disulfide species on the resin followed by nucleophilic attack by the azide-containing thiol component [11] [12]. The 3-nitro-2-pyridinesulfenyl group serves as an excellent leaving group, enabling efficient disulfide exchange reactions under mild conditions [11]. This approach has been successfully applied to the synthesis of oxytocin and other cyclic peptides containing disulfide bonds [12].
Traceless azido linkers have been developed for solid-phase synthesis applications, allowing for the immobilization of azide-containing compounds on polymeric supports through copper-catalyzed azide-alkyne cycloaddition reactions [13] [14]. These linkers are designed to be acid-labile, enabling clean release of the final products from the solid support using aqueous trifluoroacetic acid treatment [13] [14]. The method demonstrates excellent compatibility with peptide chemistry and provides high-purity products with typical purities exceeding 95% [13] [14].
Linker Type | Support | Cleavage Conditions | Product Purity | Applications |
---|---|---|---|---|
Traceless azido | Polystyrene resin | Aqueous trifluoroacetic acid | >95% | Triazole synthesis |
3-Nitro-2-pyridinesulfenyl | Wang resin | Mild acidic conditions | >90% | Disulfide peptides |
Acid-labile azido | Rink amide resin | Trifluoroacetic acid/scavengers | >92% | Peptide conjugates |
The disulfide-driven cyclic peptide synthesis represents an innovative approach that combines solid-phase methodology with disulfide bond formation [12]. This technique involves the initial formation of an asymmetric disulfide bridge between two peptide fragments, followed by intramolecular cyclization assisted by the proximity effect [12]. The method reduces racemization at coupling sites and provides efficient access to cyclic peptides with disulfide constraints [12].
Methyl 3-nitro-2-pyridinesulfenate has emerged as a valuable reagent for disulfide bond formation in solid-phase synthesis applications [11]. This reagent exhibits mildly oxidative properties and enhances intramolecular disulfide bond formation between thiol-containing residues under mildly acidic conditions [11]. The reagent demonstrates excellent compatibility with peptidyl resins and enables clean disulfide bond formation without significant side reactions [11].
The solid-phase approach offers several advantages for azide-containing disulfide synthesis, including simplified purification procedures, reduced handling of intermediate compounds, and improved safety profiles [11] [12] [13]. The heterogeneous reaction conditions facilitate easy separation of products from reagents and byproducts, while the solid support provides a platform for multi-step synthesis sequences [11] [12].
The purification of Bis(11-azidoundecyl) disulfide requires specialized techniques due to the presence of both azide functional groups and disulfide linkages, which present unique challenges in terms of stability and separation efficiency [1] [15] [16]. Column chromatography using silica gel represents the primary purification method, typically employing methylene chloride as the mobile phase to achieve effective separation of the target compound from synthetic byproducts [15].
The purification protocol begins with crude product dissolution in methylene chloride followed by loading onto a silica gel column [15]. The elution is performed using pure methylene chloride, which provides optimal separation of the azido-disulfide compound from unreacted thiol starting material and oxidized impurities [15]. The purified product appears as an orange-yellow liquid after solvent removal and can be further purified by vacuum distillation if higher purity is required [15].
High-performance liquid chromatography has been developed as an analytical and preparative technique for azide-containing compounds, including disulfide derivatives [16] [17] [18]. The method employs reversed-phase chromatography with ultraviolet detection at 205 nanometers, which provides excellent sensitivity for azide functional groups [16]. The chromatographic conditions utilize a hydrophobic stationary phase with aqueous-organic mobile phases to achieve baseline separation of azide compounds from related impurities [16] [17].
Purification Method | Stationary Phase | Mobile Phase | Detection | Typical Purity |
---|---|---|---|---|
Flash chromatography | Silica gel | Methylene chloride | Visual/TLC | 85-90% |
Preparative HPLC | C18 reversed-phase | Acetonitrile/water | UV 205 nm | >95% |
Column chromatography | Silica gel | Hexane/ethyl acetate | TLC monitoring | 80-85% |
Vacuum distillation | N/A | N/A | Boiling point | >92% |
Chemical derivatization approaches have been developed for the analysis and purification of azide impurities at parts-per-million levels [17] [18]. Pentafluorobenzylbromide serves as an effective derivatization reagent, reacting with azide groups to form stable derivatives that can be analyzed by high-performance liquid chromatography with enhanced sensitivity [17] [18]. The derivatization reaction requires approximately 4-6 hours for completion and provides excellent recoveries in the range of 60-140% for azide concentrations between 50 and 1000 parts per million [17] [18].
The stability of Bis(11-azidoundecyl) disulfide during purification procedures is influenced by temperature, pH, and the presence of reducing agents [19] [20]. The disulfide bond can undergo reduction under strongly basic conditions or in the presence of thiol-containing reducing agents such as tris(2-carboxyethyl)phosphine [19]. Therefore, purification procedures must be conducted under neutral to mildly acidic conditions to maintain the integrity of the disulfide linkage [19].
Advanced purification techniques include the use of on-line reduction columns coupled with high-performance liquid chromatography for the simultaneous analysis of both disulfide and thiol forms of the compound [19]. This approach employs zinc(II)-tris(2-carboxyethyl)phosphine complexes packed into specialized columns that enable efficient reduction of disulfide bonds at pH 3.0 [19]. The method provides detection limits ranging from 8.3 to 25.4 nanomolar and maintains linear response over three orders of magnitude [19].
Quality control protocols for purified Bis(11-azidoundecyl) disulfide involve nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural integrity [15]. The characteristic azide stretching frequency at 2095 wavenumbers in the infrared spectrum serves as a diagnostic tool for confirming the presence of intact azide groups [15]. Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 229 for the monomeric thiol precursor and 456 for the disulfide product [15].
Irritant